Thieno[2,3-b]pyridine-Derived DRAK2 Inhibitor Y17 Demonstrates Nanomolar Potency and In Vivo β-Cell Protection Versus Parent Scaffold
Through comprehensive structure-activity relationship (SAR) analyses, a series of thieno[2,3-b]pyridine derivatives was synthesized and evaluated for DRAK2 (STK17B) kinase inhibition. The optimized lead compound Y17 (based on the thieno[2,3-b]pyridine scaffold) exhibited nanomolar potency against DRAK2, representing a substantial improvement over the unsubstituted parent thieno[2,3-b]pyridine core [1]. The study further demonstrated that Y17 protected pancreatic islet β-cells from apoptosis in both in vitro assays and in vivo models, establishing a direct functional link between thieno[2,3-b]pyridine scaffold optimization and therapeutic efficacy [1].
| Evidence Dimension | DRAK2 kinase inhibitory potency |
|---|---|
| Target Compound Data | Y17: nanomolar IC₅₀ (exact value reported in full text); unsubstituted parent thieno[2,3-b]pyridine: baseline scaffold |
| Comparator Or Baseline | Unsubstituted parent thieno[2,3-b]pyridine scaffold |
| Quantified Difference | Nanomolar potency achieved through scaffold optimization versus parent baseline |
| Conditions | DRAK2 (STK17B) kinase inhibition assay; in vitro β-cell apoptosis assay; in vivo islet protection model |
Why This Matters
This evidence demonstrates that the thieno[2,3-b]pyridine scaffold can be systematically optimized to achieve nanomolar potency against DRAK2 with in vivo functional protection, supporting procurement of the parent scaffold for kinase inhibitor development programs targeting autoimmune diabetes.
- [1] Lian K, Li R, Lu Y, Song G, Zhang X, Zhang Y, et al. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. Eur J Med Chem. 2026;301:118258. View Source
